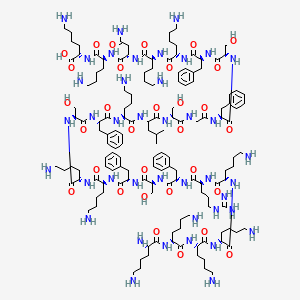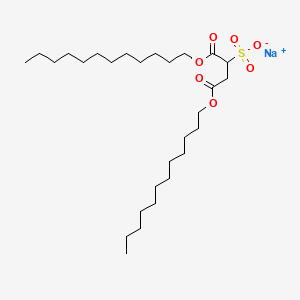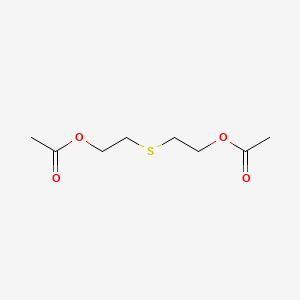
Sulfasymazine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfasymazine sodium is a sulfonamide antibiotic used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its broad-spectrum antibacterial activity. Sulfonamides, including this compound, work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfasymazine sodium typically involves the following steps:
Salifying Reaction: Sulfanilamide is mixed with a strong alkaline carbonate (such as sodium carbonate) and water to form a sulfanilamide salt.
Condensation Reaction: The sulfanilamide salt is then reacted with a guanidine salt to form sulfasymazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and minimize impurities. The final product is purified and crystallized to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfasymazine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated sulfonamides.
Applications De Recherche Scientifique
Sulfasymazine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating various bacterial infections, including urinary tract infections and respiratory infections.
Industry: Used in the production of veterinary medicines and as a preservative in some pharmaceutical formulations
Mécanisme D'action
Sulfasymazine sodium works by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need for DNA synthesis and cell division. By blocking this enzyme, this compound prevents bacteria from producing folic acid, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: Used to treat bacterial infections in animals and has a similar structure to sulfasymazine sodium.
Uniqueness
This compound is unique due to its specific structure, which allows it to be effective against a broad range of bacterial infections. Its ability to inhibit dihydropteroate synthetase makes it a valuable antibiotic in both human and veterinary medicine.
Conclusion
This compound is a versatile and effective sulfonamide antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique mechanism of action and broad-spectrum antibacterial activity make it an important compound in the fight against bacterial infections.
Propriétés
Numéro CAS |
4107-77-1 |
|---|---|
Formule moléculaire |
C13H17N5NaO2S+ |
Poids moléculaire |
330.36 g/mol |
Nom IUPAC |
sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1 |
Clé InChI |
INQFUCOQBMPAOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)






![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)





